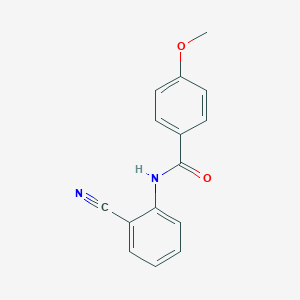
N-(2-cyanophenyl)-4-methoxybenzamide
Description
N-(2-cyanophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group attached to a 2-cyanophenylamine moiety. The methoxy group enhances lipophilicity and may influence binding interactions, while the cyano group contributes to electronic effects and hydrogen-bonding capabilities. Below, we compare this compound with similar benzamide derivatives, focusing on structural features, synthesis, stability, and biological activity.
Properties
CAS No. |
153172-71-5 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-8-6-11(7-9-13)15(18)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18) |
InChI Key |
JIMAVGYEBLMJJK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Synonyms |
N-(2-cyanophenyl)-4-methoxybenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Lipophilicity: Methoxy groups increase lipophilicity (logP), enhancing membrane permeability. For example, N-(tert-butyl)-4-methoxybenzamide (42) has a calculated logP of 2.8, compared to 2.1 for non-methoxy analogs .
- Spectroscopic Data :
- ¹³C NMR shifts for 4-methoxybenzamides typically show peaks at δ 167.4 (amide carbonyl) and δ 55.5 (methoxy group), as seen in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


